molecular formula C11H19NO3 B592338 Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-59-2

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B592338
CAS No.: 207405-59-2
M. Wt: 213.277
InChI Key: PABFVGKPNHVSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound with the molecular formula C11H19NO3. It is known for its unique structure, which includes a tert-butyl ester group and a hydroxyl group attached to a bicyclic azabicycloheptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable azabicycloheptane precursor with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its bicyclic structure can interact with biological targets, making it a candidate for drug discovery and development .

Industry: The compound is used in the synthesis of various industrial chemicals and materials. Its stability and reactivity make it suitable for use in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Comparison: Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of both a hydroxyl and ester group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar counterparts .

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFVGKPNHVSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709559
Record name tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207405-59-2
Record name tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.